Chinoin 1045

CAS No.: 70999-42-7

Cat. No.: VC1841215

Molecular Formula: C16H16N4O3

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70999-42-7 |

|---|---|

| Molecular Formula | C16H16N4O3 |

| Molecular Weight | 312.32 g/mol |

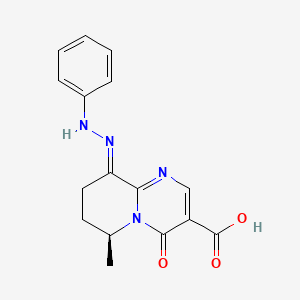

| IUPAC Name | (6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1 |

| Standard InChI Key | ZEKGTEVPPLLXID-AUXBAGKGSA-N |

| Isomeric SMILES | C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O |

| SMILES | CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O |

| Canonical SMILES | CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O |

Introduction

Chemical Identity and Basic Properties

Chinoin 1045, identified by CAS registry number 70999-42-7, possesses a defined molecular structure that contributes to its pharmaceutical potential. The compound has a molecular formula of C16H16N4O3 with a calculated molecular weight of 312.32 g/mol. This molecular composition suggests a complex organic structure with multiple functional groups that likely contribute to its biological activity.

The presence of nitrogen atoms within the molecular structure (four in total) may indicate potential for hydrogen bonding interactions with biological targets, while the three oxygen atoms suggest possible involvement in metabolic processes. The molecular structure likely influences its solubility profile, stability characteristics, and pharmacokinetic properties, though detailed information on these specific aspects is limited in the available research literature.

Historical Context and Development

CHINOIN Pharmaceutical Company Background

CHINOIN Private Co. Ltd. has been a leader in the Hungarian pharmaceutical industry for nearly a century, establishing itself as a significant contributor to pharmaceutical innovation. Now operating as part of the global Sanofi-Aventis group, the company brings substantial resources and expertise to its research and development initiatives. CHINOIN has maintained a strong presence in the European pharmaceutical landscape, with its Budapest headquarters located at To u. 1-5, H-1045.

The company's integration into the Sanofi-Aventis group has positioned it within one of the largest pharmaceutical companies globally, potentially providing enhanced resources for compound development and clinical testing. This organizational context is significant for understanding the development environment of Chinoin 1045.

Pharmaceutical Research Context

Experimental Methods and Catalytic Processes

Pharmaceutical research involving compounds like Chinoin 1045 often employs advanced catalytic processes for synthesis and modification. While specific information about the synthesis of Chinoin 1045 is limited, relevant research in related areas provides context for understanding potential approaches. For instance, catalytic hydrogenation procedures have been optimized for the preparation of pharmaceutical intermediates, with careful attention to minimizing unwanted side products .

In these optimization processes, factors such as catalyst type, pretreatment conditions, solvent choice, and water content significantly influence reaction outcomes. Research has demonstrated that catalyst prehydrogenation can be particularly important, with higher palladium hydride concentration at the catalyst surface potentially benefiting desired product formation while reducing side reactions .

Analytical Approaches

The characterization and quality control of pharmaceutical compounds typically involve sophisticated analytical methods. High-performance liquid chromatography (HPLC) represents a standard approach for both research and quality control applications, allowing precise measurement of compound purity and concentration . For compounds like Chinoin 1045, analytical techniques would be essential for verifying structural identity, monitoring synthesis progress, and ensuring batch-to-batch consistency.

Research Applications and Future Directions

Future Research Directions

Advancing understanding of Chinoin 1045 would likely involve comprehensive investigation of its pharmacological profile, including:

-

Detailed structure-activity relationship studies to identify active functional groups

-

Metabolic stability and pharmacokinetic evaluations

-

Target identification through receptor binding and enzyme inhibition assays

-

Preclinical efficacy studies in relevant disease models

-

Safety and toxicology assessments

Additionally, innovative drug delivery approaches could potentially enhance the therapeutic potential of compounds like Chinoin 1045. Recent pharmaceutical research has focused on nanoparticle delivery systems that can improve drug efficacy and reduce side effects through sustained release and targeted delivery mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume